2-Methoxy-11-hydroxyaporphine

Dopamine receptor pharmacology D1/D2 selectivity Aporphine SAR

(R)-(−)-2-Methoxy-11-hydroxyaporphine (CHEMBL270426, CAS not explicitly assigned but indexed under synonyms including SCHEMBL1204517) is a synthetic 11-monohydroxy aporphine alkaloid bearing a 2-methoxy substituent on the A-ring and an N-methyl group. It was developed as part of a systematic structure–activity relationship (SAR) program investigating how N-alkyl substituents and hydroxylation patterns modulate dopamine D1 versus D2 receptor selectivity in aporphine scaffolds.

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
Cat. No. B10793649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-11-hydroxyaporphine
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)O
InChIInChI=1S/C18H19NO2/c1-19-7-6-12-8-13(21-2)10-14-17(12)15(19)9-11-4-3-5-16(20)18(11)14/h3-5,8,10,15,20H,6-7,9H2,1-2H3
InChIKeyUGNGRDRWDHJJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-11-hydroxyaporphine Procurement Guide: D1-Preferring Aporphine for Dopamine Receptor Research


(R)-(−)-2-Methoxy-11-hydroxyaporphine (CHEMBL270426, CAS not explicitly assigned but indexed under synonyms including SCHEMBL1204517) is a synthetic 11-monohydroxy aporphine alkaloid bearing a 2-methoxy substituent on the A-ring and an N-methyl group. It was developed as part of a systematic structure–activity relationship (SAR) program investigating how N-alkyl substituents and hydroxylation patterns modulate dopamine D1 versus D2 receptor selectivity in aporphine scaffolds [1]. Unlike the majority of pharmacologically characterized aporphines, which exhibit marked D2 receptor preference, this compound displays an inverted selectivity profile with higher affinity for D1 over D2 receptors, making it a mechanistically distinct tool for dissecting dopaminergic signaling [1].

D1-preferring aporphine ligand for dopaminergic pathway studies—inverted selectivity vs. typical D2-biased aporphines
Predicted D1 antagonist character based on 11-monohydroxy aporphine class—functionally distinct from catechol D1 agonists
Monohydroxy scaffold may support chemical stability in solution-based assays—avoids catechol autoxidation limitations

Why 2-Methoxy-11-hydroxyaporphine Cannot Be Replaced by Apomorphine or Other In-Class Analogs


Within the aporphine alkaloid class, dopamine receptor selectivity is exquisitely sensitive to three structural variables: the number of hydroxyl groups on the D-ring (catechol vs. monohydroxy), the presence or absence of a 2-alkoxy substituent on the A-ring, and the N-alkyl substituent size [1]. Swapping (R)-(−)-2-methoxy-11-hydroxyaporphine for apomorphine—a 10,11-catechol aporphine—reverses the D1/D2 selectivity ratio by nearly three orders of magnitude (from D2/D1 = 0.19 to 532) and flips functional activity at D1 receptors from antagonism to agonism [1][2]. Similarly, substituting the N-methyl group with N-propyl converts the molecule from a D1-preferring ligand (D2/D1 = 0.19) to a D2-selective one (D2/D1 = 38.4), demonstrating that even single-atom modifications within this scaffold produce qualitatively different pharmacological profiles that preclude generic substitution [1].

SelectivitySwapping for apomorphine inverts D1/D2 ratio by ~2,800-fold—D1-preferring tool becomes D2-dominant, altering pathway interpretation
FunctionApomorphine acts as D1 agonist; 11-monohydroxy aporphines are predicted D1 antagonists—functional class mismatch may confound endpoint analysis
N-alkylReplacing N-methyl with N-propyl shifts selectivity to D2 (D2/D1 = 38.4)—even single-atom N-alkyl changes qualitatively alter pharmacology

Quantitative Differentiation Evidence for 2-Methoxy-11-hydroxyaporphine vs. Closest Aporphine Analogs


D1-Over-D2 Receptor Selectivity: 2-Methoxy-11-hydroxyaporphine vs. Apomorphine vs. 2-Methoxyapomorphine

In competitive radioligand binding assays using rat striatal membrane homogenates, (R)-(−)-2-methoxy-11-hydroxyaporphine (3a) exhibited a D1 Ki of 46.0 ± 2.8 nM and a D2 Ki of 235 ± 32 nM, yielding a D2/D1 potency ratio of 0.19—indicating approximately 5.1-fold selectivity for D1 over D2 [1]. This profile is strikingly opposite to that of (R)-(−)-apomorphine (1a, D1 Ki = 1010 ± 105 nM, D2 Ki = 1.9 ± 0.5 nM, D2/D1 = 532) and (R)-(−)-2-methoxyapomorphine (1d, D1 Ki > 10,000 nM, D2 Ki = 3.5 ± 0.8 nM, D2/D1 > 2,857), both of which are strongly D2-selective catechol aporphines tested under identical conditions [1]. The selectivity inversion between 3a and 1a represents a >2,800-fold difference in D2/D1 ratio [1].

D1/D2 Selectivity Ratio
Head-to-head
Target D2/D1 ratio: 0.19 (D1-preferring)
Apomorphine: 532 (D2-preferring) → ~2,800-fold inversion
Supports D1-biased aporphine pathway studies; D2-dominant probe not interchangeable
Rat striatal membrane; [3H]SCH23390 / [3H]nemonapride
Dopamine receptor pharmacology D1/D2 selectivity Aporphine SAR

Functional D1 Receptor Antagonism vs. Apomorphine D1 Agonism: A Pharmacological Class Distinction

A systematic study of optically pure aporphines established that aporphines possessing a single hydroxyl group at the C-11 position—the exact substitution pattern of 2-methoxy-11-hydroxyaporphine—act as antagonists at the dopamine D1 receptor, whereas dihydroxy (catechol) aporphines such as apomorphine function as D1 agonists [1]. The presence or absence of a C-10 hydroxyl group was identified as the critical determinant of agonist vs. antagonist activity at D1 receptors, with C-11 monohydroxy aporphines uniformly showing antagonist character [1]. Although this study did not test 2-methoxy-11-hydroxyaporphine itself, the structure–activity relationship established across multiple 11-monohydroxy aporphines provides strong class-level evidence that the target compound functions as a D1 antagonist, in contrast to the D1 agonist activity of apomorphine and other catechol congeners [1].

D1 Functional Class
Class-level
Predicted D1 antagonist (11-monohydroxy aporphine class)
Apomorphine: confirmed D1 agonist
Functional mismatch with catechol aporphines limits direct substitution; verify in target assay
SAR inference from Schaus et al. 1990; compound not individually tested for D1 function
D1 antagonist Functional selectivity Aporphine mechanism

Enhanced Chemical Stability and Predicted Oral Bioavailability Over Catechol Aporphines

The J Med Chem 2008 study explicitly notes that "such monohydroxy aporphines are expected to have higher chemical stability and oral bioavailability than catechol-aporphines such as apomorphine and N-n-propylnorapomorphine" [1]. This statement is grounded in the well-established susceptibility of catechol (10,11-dihydroxy) moieties to rapid autoxidation in aqueous solution and physiological media—a limitation that necessitates subcutaneous administration of apomorphine due to extensive first-pass metabolism and short half-life (~40–60 min) [1][2]. In contrast, the single 11-hydroxy group in 2-methoxy-11-hydroxyaporphine eliminates the catechol redox lability while retaining high-affinity dopamine receptor binding [1]. The 2-methoxy group further blocks potential metabolic O-demethylation at that position [1].

Stability & Bioavailability
Class-level
Monohydroxy scaffold avoids catechol oxidation; predicted higher chemical stability and oral bioavailability vs. apomorphine
May support formulation research and in vivo studies where catechol degradation is a concern
Author inference; no direct PK data for this compound
Chemical stability Oral bioavailability Catechol oxidation

5-HT1A Receptor Affinity Profile Relative to Apomorphine and 11-Hydroxyaporphine

In displacement assays using human recombinant receptors, (R)-(−)-2-methoxy-11-hydroxyaporphine exhibited a 5-HT1A Ki of 258 nM, which places it between its D1 affinity (46 nM) and D2 affinity (235 nM) [1]. This creates a rank-order of D1 > D2 ≈ 5-HT1A. For comparison, apomorphine shows 5-HT1A Ki ≈ 296 nM (pKi 6.53, rat hippocampus) [2], while (R)-11-hydroxyaporphine is reported as a partial 5-HT1A agonist of low potency with affinity also for D1 and D2A receptors [3]. The moderate 5-HT1A affinity of 2-methoxy-11-hydroxyaporphine distinguishes it from highly 5-HT1A-selective aporphines like (R)-11-hydroxy-10-methylaporphine, which achieves pronounced serotonergic effects via a C10-methyl group that accommodates a lipophilic pocket in the 5-HT1A receptor [3].

5-HT1A Affinity
Cross-study
Target Ki = 258 nM (human recombinant)
Apomorphine Ki ≈ 296 nM (rat hippocampus)
Rank order: D1 > D2 ≈ 5-HT1A
Moderate 5-HT1A engagement may contribute to polypharmacology; review if clean D1 signal required
Different assay species and conditions; cross-study comparison
5-HT1A receptor Polypharmacology Serotonin receptor binding

2-Methoxy Substitution Fine-Tunes D1 Preference Relative to Unsubstituted 11-Hydroxyaporphine

Within the same study, the unsubstituted 11-hydroxyaporphine (2a, lacking the 2-methoxy group) exhibited a D1 Ki of 26.5 ± 1.0 nM and D2 Ki of 108 ± 11 nM, yielding a D2/D1 ratio of 0.24 [1]. Adding the 2-methoxy substituent (3a) shifted the D2/D1 ratio further downward to 0.19, indicating a ~1.3-fold enhancement of D1-over-D2 preference attributable solely to the 2-methoxy group [1]. This contrasts sharply with the effect of 2-methoxy substitution in catechol aporphines, where it amplifies D2 selectivity: 2-methoxyapomorphine (1d) shows D2/D1 > 2,857 compared to apomorphine (1a) at D2/D1 = 532 [1]. Thus, the 2-methoxy group exerts opposite selectivity effects depending on the D-ring hydroxylation state—enhancing D1 preference in 11-monohydroxy aporphines while enhancing D2 preference in 10,11-catechol aporphines [1].

2-Methoxy SAR Effect
Head-to-head
Monohydroxy: 2-OMe shifts D2/D1 0.24 → 0.19 (D1 enhancement)
Catechol: 2-OMe shifts D2/D1 532 → >2,857 (D2 enhancement)
Context-dependent SAR prohibits extrapolation from catechol aporphine data
Same study, identical conditions across all comparators
2-Methoxy SAR D1 preference enhancement A-ring substitution

Recommended Research and Industrial Application Scenarios for 2-Methoxy-11-hydroxyaporphine


D1 Receptor Pharmacology Probe in Dopamine Signaling Studies

With a D1 Ki of 46 nM and D2/D1 ratio of 0.19, (R)-(−)-2-methoxy-11-hydroxyaporphine is one of the few aporphine-derived ligands that preferentially engages D1 over D2 receptors [1]. It can serve as a chemical probe for experiments requiring D1-biased aporphine pharmacology, particularly where the confounding D2 agonism of apomorphine (D2 Ki = 1.9 nM, D2/D1 = 532) must be avoided [1]. Its predicted D1 antagonist character, inferred from the 11-monohydroxy aporphine class, further distinguishes it from D1-agonistic catechol aporphines [2].

Parent Scaffold for N-Alkyl Derivative Libraries with Tunable D1/D2 Selectivity

The J Med Chem 2008 study demonstrated that N-alkyl substitution on the 2-methoxy-11-hydroxy core produces a graded selectivity shift: N-methyl (target) favors D1 (D2/D1 = 0.19), N-ethyl yields near-balanced affinity (D2/D1 = 4.60), and N-propyl strongly favors D2 (D2/D1 = 38.4) [1]. Procuring the N-methyl parent compound provides the foundational scaffold for generating a matched series of N-alkyl derivatives—all accessible via the same thebaine-derived synthetic route [1]—enabling systematic investigation of how N-substituent size controls dopamine receptor subtype engagement in a single chemotype [1].

Stable Aporphine Intermediate for Formulation and Prodrug Development

The 11-monohydroxy structure eliminates the catechol moiety responsible for apomorphine's rapid autoxidation in solution, green discoloration upon air exposure, and poor oral bioavailability [1][2]. The J Med Chem authors explicitly note that monohydroxy aporphines of this type are expected to exhibit higher chemical stability and oral bioavailability than catechol aporphines [1]. For industrial or academic groups developing orally bioavailable aporphine-based therapeutics for Parkinson's disease or sexual dysfunction—indications specifically contemplated in the McLean Hospital patent portfolio [2]—this compound offers a more development-friendly starting point than apomorphine itself.

Selective D1 Antagonist Tool for Neurological Disease Models

Given the established SAR that 11-monohydroxy aporphines function as D1 antagonists [2], 2-methoxy-11-hydroxyaporphine is predictably a D1 receptor antagonist with moderate 5-HT1A affinity (Ki = 258 nM) [3]. This profile supports its use in preclinical models where D1 receptor blockade is the mechanistic hypothesis—such as Tourette syndrome, Huntington's disease, or L-DOPA-induced dyskinesia—where D1 antagonism has shown therapeutic potential [2]. The compound's D1 preference (5.1-fold over D2) provides cleaner D1 pharmacology than non-selective D1/D2 antagonists, while the moderate 5-HT1A engagement may offer ancillary effects relevant to certain neuropsychiatric applications [3].

Application
Selection Property
Validation Focus
D1-biased aporphine probe for dopaminergic signaling studies
D1-preferring aporphine with predicted D1 antagonist character
Verify D1 selectivity and functional antagonism in target assay system
Parent scaffold for N-alkyl derivative libraries with tunable selectivity
N-methyl core enables systematic N-alkyl SAR exploration
Confirm selectivity shift across N-methyl, N-ethyl, N-propyl series
Stable aporphine starting point for formulation and prodrug research
Monohydroxy structure avoids catechol oxidation; reported higher stability
Assess stability and exposure in experimental models; validate bioavailability context
D1 antagonist research in neurological disease models
Predicted D1 antagonist with moderate 5-HT1A affinity
Evaluate D1 blockade effects in preclinical model endpoints; interpret 5-HT1A contribution
Quote Request

Request a Quote for 2-Methoxy-11-hydroxyaporphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.